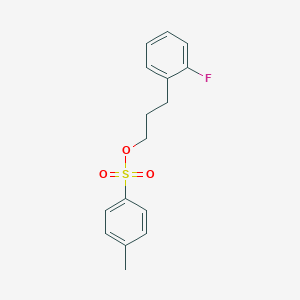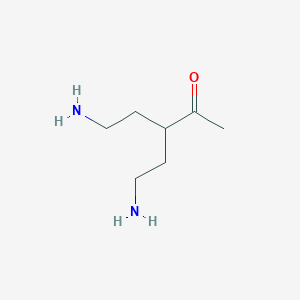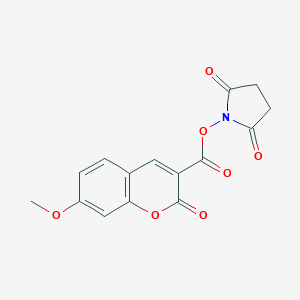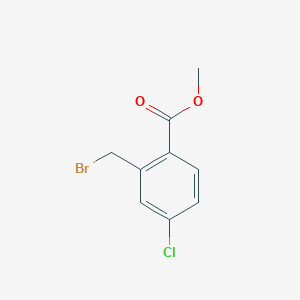
Methyl-2-(Brommethyl)-4-chlorbenzoat
Übersicht
Beschreibung
Methyl 2-(bromomethyl)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoate ester
Wissenschaftliche Forschungsanwendungen
Methyl 2-(bromomethyl)-4-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical studies to investigate the effects of bromomethyl and chlorobenzoate groups on biological systems.
Wirkmechanismus
Target of Action
Methyl 2-(bromomethyl)-4-chlorobenzoate is a complex organic compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs that target proteins like Cereblon .
Mode of Action
It’s known that bromomethyl groups can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . In this reaction, the bromomethyl group acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
Compounds with bromomethyl groups are often used in organic synthesis, including the synthesis of pharmaceuticals . These compounds can affect a variety of biochemical pathways depending on their structure and the nature of the other functional groups present.
Pharmacokinetics
Similar compounds are known to have high gi absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Bromomethyl compounds can alkylate various biological molecules, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of Methyl 2-(bromomethyl)-4-chlorobenzoate can be influenced by various environmental factors. Its volatility and flammability could also be factors in its stability and action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-chlorobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Another method involves the reaction of methyl 4-chlorobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical mechanism, leading to the bromomethylation of the benzoate ester.
Industrial Production Methods
Industrial production of methyl 2-(bromomethyl)-4-chlorobenzoate often involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(bromomethyl)-4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidation of the bromomethyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the bromomethyl group.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for the oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products such as azides, thiocyanates, and ethers are formed.
Reduction: The corresponding alcohol, methyl 2-(hydroxymethyl)-4-chlorobenzoate, is formed.
Oxidation: The corresponding carboxylic acid, methyl 2-(carboxymethyl)-4-chlorobenzoate, is formed.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(bromomethyl)-4-chlorobenzoate can be compared with similar compounds such as:
Methyl 2-(bromomethyl)benzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 4-chlorobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Methyl 2-(chloromethyl)-4-chlorobenzoate: Contains a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.
The presence of both bromomethyl and chlorine groups in methyl 2-(bromomethyl)-4-chlorobenzoate makes it unique and versatile for various chemical transformations.
Eigenschaften
IUPAC Name |
methyl 2-(bromomethyl)-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLIPOQXOPCFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609909 | |
| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145908-29-8 | |
| Record name | Methyl 2-(bromomethyl)-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
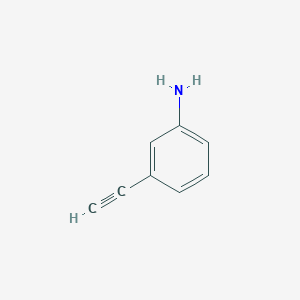
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
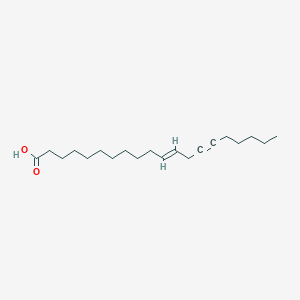
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
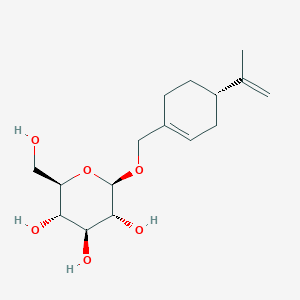
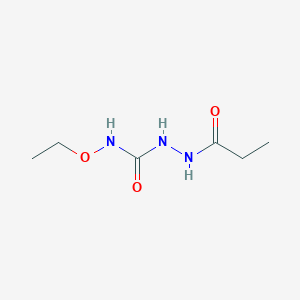
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)
